molecular formula CH2N4O B3050943 1,2,3,4-Oxatriazol-5-amine CAS No. 29909-71-5

1,2,3,4-Oxatriazol-5-amine

Cat. No.: B3050943
CAS No.: 29909-71-5
M. Wt: 86.05 g/mol
InChI Key: QPTISOPQFLIZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Nitrogen-Oxygen Heterocycles and their Significance in Chemical Research

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to organic chemistry. researchgate.net Those incorporating both nitrogen and oxygen atoms are of particular interest and form the backbone of numerous biologically active substances. nih.govresearchgate.net These nitrogen-oxygen heterocycles are essential structural units in a wide array of natural products, pharmaceuticals, and industrial chemicals. nih.govstorkapp.me Their prevalence stems from the unique physicochemical properties imparted by the presence of both nitrogen and oxygen heteroatoms, which can enhance polarity, metabolic stability, solubility, and bioavailability. frontiersin.org This makes them key scaffolds in drug design and medicinal chemistry. frontiersin.orgresearchgate.net

The significance of these heterocycles is underscored by their presence in many FDA-approved drugs and their role as versatile intermediates in organic synthesis. vcu.edunih.gov Research into nitrogen-oxygen heterocycles is driven by the quest for new therapeutic agents for a variety of diseases, including cancer and neurodegenerative disorders. frontiersin.org The ability to form hydrogen bonds and participate in aromatic stacking interactions makes them valuable motifs for designing molecules that can effectively bind to biological targets. frontiersin.org Synthetic methodologies, such as ring-closing metathesis and nanocatalyst-driven reactions, are continuously being developed to efficiently construct these important molecular frameworks. storkapp.menih.gov

Nomenclature and Isomeric Considerations for Oxatriazoles

The term "oxatriazole" denotes a five-membered heterocyclic ring containing one oxygen and three nitrogen atoms. vcu.edusigmaaldrich.com Based on the relative positions of the heteroatoms, two isomeric forms are possible: 1,2,3,4-oxatriazole and 1,2,3,5-oxatriazole . epo.org The nomenclature for these systems is guided by the Hantzsch-Widman system, which is recommended by the International Union of Pure and Applied Chemistry (IUPAC). vcu.edu

The focus of this article, the 1,2,3,4-oxatriazole ring system, has several known and theoretical derivatives. Notably, the neutral, aromatic 1,2,3,4-oxatriazole has not been reported in the literature. epo.org Instead, research has centered on its mesoionic and salt forms. epo.org

Mesoionic compounds are dipolar, five-membered heterocyclic compounds that cannot be represented satisfactorily by any single covalent or ionic structure. The subject of this article, 1,2,3,4-Oxatriazol-5-amine , is more accurately described as a mesoionic compound. Its systematic IUPAC name is 1,2,3,4-oxatriazol-3-ium-5-aminide . epo.org This nomenclature reflects the delocalized positive charge within the ring and the negative charge on the exocyclic amino group. These compounds are also commonly referred to by the trivial name azasydnonimines . nih.govresearchgate.net

Other related mesoionic derivatives of the 1,2,3,4-oxatriazole ring include:

1,2,3,4-oxatriazol-3-ium-5-olate (also known as anhydro-5-hydroxy-1,2,3,4-oxatriazolium hydroxide (B78521) or azasydnone). epo.org

1,2,3,4-oxatriazol-3-ium-5-thiolate . epo.org

The isomeric considerations are crucial, as different arrangements of heteroatoms lead to vastly different chemical properties. For instance, 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) isomers exhibit significant differences in their physical and pharmaceutical properties, a principle that extends to the oxatriazole family. psu.edu

Table 1: Isomers and Derivatives of the Oxatriazole Ring

Ring SystemSystematic Name (Mesoionic Form)Trivial NameStatus
1,2,3,4-Oxatriazole1,2,3,4-Oxatriazol-3-ium-5-aminideAzasydnonimineKnown
1,2,3,4-Oxatriazole1,2,3,4-Oxatriazol-3-ium-5-olateAzasydnoneKnown
1,2,3,4-Oxatriazole1,2,3,4-Oxatriazol-3-ium-5-thiolateKnown
1,2,3,4-Oxatriazole1,2,3,4-OxatriazoleNot Reported
1,2,3,5-OxatriazoleNot ApplicableKnown

Historical Development and Early Academic Investigations of 1,2,3,4-Oxatriazoles

The history of 1,2,3,4-oxatriazoles dates back to the late 19th century. The synthesis of a mesoionic oxatriazole derivative was first reported by Busch and Becker in 1896. epo.orgnih.gov However, at the time, the true mesoionic structure was not recognized, and the compounds were initially assigned incorrect bicyclic structures. nih.gov

It was not until 1964 that the correct mesoionic structure was definitively proven. epo.org Early synthetic routes to what we now know as 1,2,3,4-oxatriazolium-5-aminides involved the treatment of 1,4-disubstituted thiosemicarbazides with nitrous acid. nih.gov This reaction produced the corresponding chloride salt, which could then be treated with a base to yield the mesoionic anilide. nih.gov Another early method involved the synthesis of Ψ-3-aryl-5-imino-3,5-dihydro-1-oxa-2,3,4-triazole hydrochlorides starting from monoarylhydrazines, which were converted via cyanohydrazines and nitrosocyanohydrazines. researchgate.net

Academic interest in this class of compounds grew, with research activity reportedly peaking in 1979. epo.org Early investigations were often focused on the unique reactivity and potential applications of these heterocycles. For example, a number of new 3-aryl-1,2,3,4-oxatriazole-5-imine derivatives were synthesized and identified as nitric oxide (NO) releasers, which spurred investigations into their potential pharmacological activities. These early studies laid the groundwork for understanding the synthesis, structure, and reactivity of this unique heterocyclic system, paving the way for more recent explorations into their use in areas like medicinal chemistry and materials science. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxatriazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2N4O/c2-1-3-4-5-6-1/h(H2,2,3,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTISOPQFLIZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=NO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593795
Record name 1,2,3,4-Oxatriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29909-71-5
Record name 1,2,3,4-Oxatriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for 1,2,3,4 Oxatriazol 5 Amine and Derivatives

De Novo Ring Formation Methodologies

The foundational step in synthesizing 1,2,3,4-oxatriazole derivatives is the construction of the heterocyclic ring itself. Researchers have developed several de novo methodologies, which build the ring system from acyclic precursors.

Cyclization Reactions for 1,2,3,4-Oxatriazole Nucleus Construction

A notable strategy for assembling the 1,2,3,4-oxatriazole scaffold, specifically for derivatives known as azasydnones (mesoionic 3-R-1,2,3,4-oxatriazol-5-ones) and azasydnonimines (3-substituted-1,2,3,4-oxatriazol-5-imines), is a one-pot cascade reaction. researchgate.net This method provides an efficient route to these valuable nitric oxide (NO) donor compounds from readily available amines. researchgate.net The process involves a sequence of diazotization, azo coupling, elimination, and a double rearrangement cascade. researchgate.net This approach is distinguished by its ability to generate a diverse array of azasydnones, including previously difficult-to-access heteroaryl-substituted derivatives, in high yields (70–97%) and with good tolerance for various functional groups under mild conditions. researchgate.net

Formation of 1,2,3,4-Oxatriazole Ring Systems via NO-induced Ring Closing Reactions

An unprecedented method for forming the 1,2,3,4-oxatriazole ring involves a nitric oxide (NO)-induced ring-closing reaction of an acyl hydrazide precursor. researchgate.netacs.org This discovery provides the first direct evidence of this type of cyclization. researchgate.netacs.org The reaction has been demonstrated using a molecular probe that exhibits a highly selective turn-on fluorescent response to NO. researchgate.netacs.orgresearchgate.net

The kinetic profile of this transformation has been studied, revealing a second-order dependence on the concentration of NO and a first-order dependence on the concentration of the acyl hydrazide probe. researchgate.netacs.org Mechanistic insights suggest that the 1,2,3,4-oxatriazole, though initially formed and extractable as a solid, exists in an equilibrium with its ring-opened azide (B81097) tautomer. researchgate.netacs.org This azide form can ultimately undergo hydrolysis to yield a carboxylic acid and nitrate. acs.org

Table 1: Key Findings of NO-induced 1,2,3,4-Oxatriazole Formation

Parameter Finding Source
Reactant Acyl hydrazide moiety researchgate.netacs.org
Inducing Agent Nitric Oxide (NO) researchgate.netacs.org
Reaction Order Second-order in [NO], First-order in [Probe] researchgate.netacs.org
Initial Product 1,2,3,4-Oxatriazole acs.org

| Equilibrium | Exists in equilibrium with a ring-opened azide form | acs.org |

Functionalization and Derivatization of the 1,2,3,4-Oxatriazole Scaffold

Once the 1,2,3,4-oxatriazole nucleus is formed, further chemical diversity can be achieved through functionalization and derivatization reactions. These modifications are crucial for tuning the properties of the resulting compounds.

Electrophilic Functionalization without Ring Destruction

A significant advancement in the chemistry of this heterocycle is the ability to perform electrophilic functionalization on its derivatives without causing the destruction of the mesoionic ring. researchgate.netnih.govresearchgate.net This has been demonstrated through the nitration of 3-aryl-substituted 1,2,3,4-oxatriazol-5-ones (azasydnones) and their corresponding 5-imines (azasydnonimines). nih.govresearchgate.net

The reaction typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce nitro groups onto the aryl substituent. nih.govresearchgate.net Research has shown that the nitration generally occurs at the meta position relative to the point of attachment of the azasydnone ring. nih.govresearchgate.net However, the regioselectivity of this electrophilic substitution can be influenced by the nature of other substituents already present on the aryl ring. nih.govresearchgate.net This methodology allows for the synthesis of a variety of polyfunctionalized derivatives, which can be valuable for target-oriented synthesis. nih.gov

Table 2: Regioselectivity in Electrophilic Nitration of Aryl-Azasydnones

Aryl Substituent Position of Nitration Key Observation Source
Unsubstituted Phenyl meta to the azasydnone ring Default regioselectivity nih.govresearchgate.net

Nucleophilic Reaction Pathways for Amine Introduction

The introduction of amine functionalities can be achieved through nucleophilic reaction pathways, particularly on derivatives bearing suitable leaving groups. researchgate.net Studies on 3-arylazasydnones substituted with chloro and nitro groups on the phenyl ring have been conducted using nucleophiles such as ammonia (B1221849), primary amines, and secondary amines. researchgate.net

These reactions can proceed via a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net In this pathway, a nitrogen nucleophile attacks the aryl ring, leading to the displacement of a leaving group, which can be a halogen atom or even the azasydnone moiety itself. researchgate.net The outcome of the reaction is highly dependent on the specific substituents on the substrate and the nature of the attacking nucleophile. researchgate.net This approach provides a direct method for the synthesis of aminophenyl azasydnone derivatives. researchgate.net It is important to note that under certain conditions, nitrogen nucleophiles can also induce the opening of the azasydnone ring, resulting in the formation of aryl azides or azocarboxamides. researchgate.net

Synthesis of Aminated Oxatriazole Derivatives

The synthesis of aminated 1,2,3,4-oxatriazole derivatives encompasses both the formation of a 5-imino group and the introduction of amino groups onto substituents.

5-Imino Derivatives (Azasydnonimines) : The direct synthesis of 3-substituted-1,2,3,4-oxatriazol-5-imines (azasydnonimines) represents a primary route to an aminated scaffold. researchgate.netnih.gov These compounds are analogues of azasydnones and can be prepared through methods like the cascade reactions of amines. researchgate.net

Aminophenyl Derivatives : As detailed previously, the SNAr reaction on halo-substituted 3-arylazasydnones is a key method for producing aminophenyl derivatives. researchgate.net By treating a precursor like a (chlorophenyl)azasydnone with ammonia or an amine, the corresponding (aminophenyl)azasydnone can be synthesized. researchgate.net This allows for the amine functionality to be positioned on the aryl substituent attached to the oxatriazole ring.

Table 3: Synthetic Routes to Aminated 1,2,3,4-Oxatriazole Derivatives

Derivative Type Synthetic Approach Precursor Reagents Product Source
3-Substituted-1,2,3,4-oxatriazol-5-imine Cascade Reaction Amines Diazotizing agents, etc. Azasydnonimine researchgate.net

| 3-(Aminophenyl)-1,2,3,4-oxatriazol-5-one | Nucleophilic Aromatic Substitution (SNAr) | 3-(Chlorophenyl)azasydnone | Ammonia, primary/secondary amines | 3-(Aminophenyl)azasydnone | researchgate.net |

Catalytic Approaches in Oxatriazole Synthesis

The development of catalytic methods for the synthesis of heterocyclic compounds has revolutionized the field, offering milder reaction conditions, improved yields, and enhanced selectivity. For the construction of the 1,2,3,4-oxatriazole ring, both transition metal catalysis and organocatalysis present promising avenues.

Transition Metal-Catalyzed Processes

Transition metal catalysts have been instrumental in the formation of various heterocyclic rings, including those related to the oxatriazole core. While specific examples for the direct synthesis of 1,2,3,4-oxatriazol-5-amine are scarce, the principles of transition metal-catalyzed reactions, such as cyclization and cross-coupling, can be applied to the synthesis of its precursors and analogues. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for the synthesis of 1,2,3-triazoles, which are structurally related to oxatriazoles. nih.govorganic-chemistry.orgbohrium.com These methodologies often involve the activation of substrates through metal coordination, facilitating bond formation under mild conditions.

The synthesis of related azole compounds often utilizes transition metals like palladium, nickel, and iron. researchgate.net For example, palladium-catalyzed cross-coupling reactions are widely used to functionalize heterocyclic cores. researchgate.net While direct evidence is limited, it is conceivable that similar catalytic systems could be adapted for the construction or functionalization of the 1,2,3,4-oxatriazole ring. The synthesis of aza-oxa-triazole based macrocycles has been achieved using copper iodide as a catalyst, highlighting the utility of copper in forming related heterocyclic structures. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Related Heterocycles

Catalyst SystemSubstratesProduct TypeReference
Copper Iodide / DIPEABis-alkynes and bis-azidesTriazole-based aza-oxa macrocycles nih.gov
Pd(OAc)₂ / AgOAc2-Substituted azoles and alkenes5-Alkenylated azoles researchgate.net
Cp₂Ni / XantphosTerminal alkynes and organic azides1,5-Disubstituted 1,2,3-triazoles organic-chemistry.org
Iron(III) nitrateAlkynes and nitriles3-Acyl-1,2,4-oxadiazoles beilstein-journals.org

This table presents examples of transition metal-catalyzed syntheses of heterocyclic compounds structurally related to 1,2,3,4-oxatriazoles, illustrating potential catalytic systems.

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative that often provides high enantioselectivity and functional group tolerance. In the context of oxatriazole synthesis, organocatalytic approaches could involve the activation of substrates through the formation of reactive intermediates, such as iminium or enamine ions.

The synthesis of isoxazol-5-one derivatives has been successfully achieved using amine-functionalized cellulose (B213188) as an organocatalyst. acs.org This demonstrates the potential of amine-based catalysts to promote cyclization reactions leading to five-membered heterocycles. Furthermore, organocatalytic methods have been developed for the synthesis of 1,2,3-triazoles, showcasing the versatility of this approach in constructing nitrogen-rich heterocyclic systems. organic-chemistry.org For instance, the use of secondary amines as catalysts in the cycloaddition of azides to β-oxo-amides has proven effective. organic-chemistry.org

While direct organocatalytic methods for this compound are yet to be extensively reported, the existing literature on related heterocycles provides a strong foundation for future research. The development of chiral organocatalysts could also open up pathways to enantiomerically enriched oxatriazole derivatives.

Table 2: Examples of Organocatalytic Synthesis of Related Heterocycles

CatalystSubstratesProduct TypeReference
Amine-functionalized celluloseHydroxylamine hydrochloride, aldehydes, and β-ketoesters3,4-Disubstituted isoxazol-5(4H)-ones acs.org
Diethylamine (Et₂NH)Azidophenyl arylselenides and β-oxo-amides(Arylselanyl)phenyl-1H-1,2,3-triazole-4-carboxamides organic-chemistry.org
Acetic AcidPrimary amines, enolizable ketones, and 4-nitrophenyl azide1,5-Disubstituted 1,2,3-triazoles organic-chemistry.org
Molecular IodineEnaminones, tosylhydrazine, and primary amines1,5-Disubstituted 1,2,3-triazoles organic-chemistry.org

This table showcases examples of organocatalytic strategies for the synthesis of heterocyclic compounds with structural similarities to 1,2,3,4-oxatriazoles, suggesting potential avenues for the synthesis of the target compound.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,2,3,4 Oxatriazol 5 Amine

Mechanistic Pathways of 1,2,3,4-Oxatriazole Ring Transformations

The transformation of the 1,2,3,4-oxatriazole ring is a subject of significant interest, with studies pointing towards a dynamic equilibrium with an open-chain azide (B81097) form. acs.orgresearchgate.net This tautomerism is a key feature of the oxatriazole ring system. tsijournals.com

One of the primary mechanistic pathways involves a ring-opening reaction to form an acyl azide intermediate. tsijournals.com This process is often spontaneous, highlighting the inherent instability of certain substituted 1,2,3,4-oxatriazoles. tsijournals.com For instance, theoretical studies on 5-phenyl-1,2,3,4-oxatriazole indicate that it readily converts to its open tautomer, benzoyl azide. tsijournals.com The energy barrier for this ring-opening is relatively low, suggesting a rapid transformation. tsijournals.com

Furthermore, the 1,2,3,4-oxatriazole ring can be formed through a nitric oxide (NO)-induced ring-closing reaction of an acyl hydrazide moiety. acs.orgresearchgate.net This represents the first direct evidence of such a cyclization process. acs.orgresearchgate.net The resulting oxatriazole, however, exists in equilibrium with its ring-opened azide form, which can subsequently undergo hydrolysis to a carboxylic acid and nitrate. acs.orgresearchgate.net

In the context of nucleophilic substitution, particularly in heterocyclic systems, the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is a relevant concept. wikipedia.org While not directly detailed for 1,2,3,4-oxatriazol-5-amine in the provided results, this mechanism, which involves nucleophilic addition followed by ring opening and subsequent ring closure, provides a framework for understanding potential transformations in the presence of strong nucleophiles. wikipedia.org

Investigation of Ring Stability and Decomposition Characteristics

The stability of the 1,2,3,4-oxatriazole ring is a critical factor influencing its reactivity and potential applications. The ring is generally considered to be of low aromaticity, and the O-N bond is susceptible to cleavage. chim.it

Thermal Decomposition: The thermal behavior of 1,2,3,4-oxatriazole derivatives reveals that decomposition often begins with the breakdown of the oxatriazole ring itself. researchgate.net The thermal stability is highly dependent on the nature of the substituents attached to the ring. researchgate.net For example, mesoionic 1,2,3,4-oxatriazol-5-ones (azasydnones) are relatively stable to thermolysis, whereas the corresponding 5-imines decompose at their melting points. grafiati.com Studies on azasydnonimine derivatives have shown that the burning rate can be determined by the kinetics of autocatalytic decomposition in the molten state. researchgate.net

Photochemical Decomposition: Photochemical decomposition offers an alternative pathway for the transformation of oxatriazole derivatives. grafiati.com Photolysis can lead to different mechanistic pathways compared to thermal decomposition. grafiati.com The energy required for photochemical dissociation is often significantly greater than the bond enthalpy values derived from thermochemical calculations. tutorsglobe.com This is because photochemical dissociation may result in products in an excited state. tutorsglobe.com

Computational studies have been employed to investigate the stability of various oxadiazole isomers. scirp.org These studies, which calculate parameters like aromatic stabilization energy and HOMO-LUMO gaps, provide insights into the relative stabilities of different heterocyclic systems. scirp.org For some energetic compounds, computational analysis has shown that the presence of the azasydnone group can lead to higher density, detonation performance, and thermal stability compared to other nitrogen-rich functional groups. zioc.ru

Detailed Analysis of Reactions with Nitrogen Nucleophiles and Other Reagents

The reaction of this compound and its derivatives with nitrogen nucleophiles is a key aspect of its reactivity profile. The lone pair of electrons on the nitrogen atom of amines makes them effective nucleophiles. libretexts.org

Reactions with Amines: Primary and secondary amines can react with electrophilic centers. In the context of heterocyclic compounds, nucleophilic aromatic substitution can occur, where a nucleophile replaces a leaving group on the aromatic ring. researchgate.net While direct alkylation of amines with alkyl halides can be complex due to polyalkylation, amines readily react with various electrophiles. libretexts.org

The reaction of 3-arylazasydnones (mesoionic 1,2,3,4-oxatriazol-5-ones) bearing chloro and nitro substituents with ammonia (B1221849), primary and secondary amines, and the azide ion has been explored to synthesize aminophenyl azasydnone derivatives. zioc.ru This demonstrates the susceptibility of the substituted phenyl ring to nucleophilic attack.

Formation of Imines and Enamines: Primary amines react with aldehydes and ketones to form imines, while secondary amines form enamines. youtube.com These reactions are typically acid-catalyzed and reversible. youtube.com

Ring-Opening Reactions: Tertiary amines can catalyze the ring-opening of epoxides. researchgate.net This highlights the ability of amines to act as catalysts in reactions involving strained ring systems.

Other Reagents: The reactivity of the 1,2,3,4-oxatriazole ring system is not limited to nitrogen nucleophiles. For instance, the reaction of 5-acetylenyl-1,2,4-oxadiazoles with triflic acid in the presence of arenes leads to hydroarylation of the acetylene (B1199291) bond. beilstein-journals.org This indicates that the oxadiazole ring can influence the reactivity of its substituents.

Thermodynamic and Kinetic Aspects of Oxatriazole Reactions

The thermodynamic and kinetic parameters of reactions involving the 1,2,3,4-oxatriazole ring provide quantitative insights into its reactivity and stability.

Thermodynamics of Ring-Opening: Theoretical studies on 5-phenyl-1,2,3,4-oxatriazole have shown that the ring-opening to benzoyl azide is an exothermic process. tsijournals.com The open-chain benzoyl azide is thermodynamically more stable than the cyclic oxatriazole. tsijournals.com The heat of reaction for the conversion of 5-p-tolyl-1,2,3,4-oxatriazole to its corresponding open azide conformer is -8.12 kcal/mol. tsijournals.com

Kinetics of Ring Formation and Transformation: The kinetics of the NO-induced formation of a 1,2,3,4-oxatriazole ring from an acyl hydrazide have been studied, revealing a second-order dependence on the concentration of NO and a first-order dependence on the probe concentration. acs.orgresearchgate.net This kinetic investigation provides mechanistic insight into the ring-closing reaction. acs.orgresearchgate.net

The rate of the cyclic-open tautomerism in 5-phenyl-1,2,3,4-oxatriazoles is influenced by substituents on the phenyl ring. tsijournals.com For example, an electron-donating methyl group leads to a higher energy barrier and a slower reaction rate compared to an electron-withdrawing cyano group, which results in a lower energy barrier and a faster reaction. tsijournals.com

The activation energy for the decomposition of high-energy derivatives of related triazolo-tetrazine compounds has been determined to be in the range of 129.0 to 292.2 kJ/mol, depending on the substituents. mdpi.com

Computational Insights: Computational chemistry plays a crucial role in understanding the thermodynamic and kinetic aspects of these reactions. Density Functional Theory (DFT) calculations have been used to determine the optimized geometries, structural parameters, and energetic parameters of reactants, products, and transition states. tsijournals.com These calculations have provided valuable data on bond lengths, bond angles, and energy barriers, which are essential for elucidating reaction mechanisms. tsijournals.com

Interactive Data Tables

Table 1: Thermodynamic Parameters for the Ring-Opening of Substituted 5-phenyl-1,2,3,4-oxatriazoles tsijournals.com

Substituent (R)ΔE (kcal/mol)ΔH (kcal/mol)
H-18.51-19.71
p-CH3-6.43-8.12
p-CN--
p-OH--
p-Cl--
p-NO2--
Data for CN, OH, Cl, and NO2 substituents were mentioned as being studied but specific values were not provided in the snippet.

Table 2: Kinetic Parameters of 1,2,3,4-Oxatriazole Reactions

ReactionOrder of ReactionRate Determining Step
NO-induced formation from acylhydrazide acs.orgresearchgate.netSecond-order in [NO], First-order in [Probe]-
Ring-opening of 5-p-tolyl-1,2,3,4-oxatriazole tsijournals.com-Energy barrier: 2.71 kcal/mol
Ring-opening of 5-(p-cyanophenyl)-1,2,3,4-oxatriazole tsijournals.com-Energy barrier: 2.4 kcal/mol

Computational and Theoretical Investigations of 1,2,3,4 Oxatriazol 5 Amine

Quantum Chemical Calculations for Electronic Structure Determination

Quantum chemical calculations provide a powerful lens through which the fundamental electronic properties of a molecule can be understood. For novel heterocyclic systems like 1,2,3,4-oxatriazol-5-amine, these methods are crucial for predicting molecular stability, reactivity, and potential applications.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure of heterocyclic compounds due to its balance of accuracy and computational cost. researchgate.net DFT calculations have been employed to investigate a series of oxatriazole derivatives to assess their potential as energetic materials. researchgate.net These studies typically involve geometry optimization to find the lowest energy structure, followed by the calculation of various electronic properties.

For the related 5-amino-1,2,3,4-oxatriazole-3-oxide, DFT calculations were used to determine properties like solid-state heats of formation and densities, which are critical for predicting detonation performance. researchgate.net Similar theoretical approaches are applied to this compound, where the focus is on understanding the influence of the amino group on the electronic distribution and stability of the oxatriazole ring. The ionization of 5-amino-1,2,3,4-oxatriazole has been studied, revealing that the bond lengths in the resulting cation show an averaging trend, which provides a driving force for the formation of energetic salts based on this scaffold. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity.

In the context of energetic materials derived from the 1,2,3,4-oxatriazolium-5-amine building block, the HOMO-LUMO gap is a critical parameter. researchgate.net For a series of designed zwitterionic energetic materials based on this structure, the calculated HOMO-LUMO gaps were analyzed to assess their stability. researchgate.net While specific values for the parent amine are not detailed in the available literature, the trends observed in its derivatives provide insight. For instance, the introduction of different substituents onto the oxatriazole ring system significantly modulates the HOMO and LUMO energy levels.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Representative Oxatriazolium-based Zwitterion 1ValueValueValue
Representative Oxatriazolium-based Zwitterion 2ValueValueValue
Representative Oxatriazolium-based Zwitterion 3ValueValueValue
Note: Specific values for this compound are not publicly available. This table is representative of data that would be generated for its derivatives in a typical DFT study. The values would be populated from specific research findings.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions and reactive sites. The MEP maps regions of positive and negative potential onto the electron density surface. Negative regions (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while positive regions (blue) are electron-deficient and prone to nucleophilic attack.

MEP studies have been conducted for derivatives like 5-amino-1,2,3,4-oxatriazole-3-oxide to assess their impact sensitivity. researchgate.net For this molecule, the MEP surface analysis, in conjunction with other factors, suggested a potential for low sensitivity, making it an interesting candidate for energetic materials. researchgate.net In zwitterionic energetic materials designed from the 1,2,3,4-oxatriazolium-5-amine block, the MEP is used to analyze the charge separation and intermolecular interactions within the crystal lattice, which are crucial for density and stability. researchgate.net The positive potential is generally located around the ring and exocyclic amino group hydrogens, while negative potentials are associated with the oxygen and nitrogen atoms of the ring, depending on the specific substitution.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Advanced Aromaticity Assessment of the 1,2,3,4-Oxatriazole System

Aromaticity is a fundamental concept used to describe the enhanced stability and unique reactivity of certain cyclic, planar, conjugated molecules. thieme-connect.de While the parent 1,2,3,4-oxatriazole ring system is known, its aromatic character is not as well-established as that of more common heterocycles. epdf.pub Various computational methods are used to quantify this property.

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It involves placing a "ghost" atom (typically at the ring's geometric center, NICS(0), and 1 Å above it, NICS(1)) and calculating the magnetic shielding. A negative NICS value is indicative of a diamagnetic ring current and thus aromaticity, while a positive value suggests a paramagnetic current and anti-aromaticity.

For azoles, which are structurally related to oxatriazoles, NICS calculations have shown that the magnetic character of the ring is sensitive to the position of the heteroatoms. researchgate.net Specifically, aza-substitution at positions 3 and/or 4 has been found to increase the magnetic aromaticity (more negative NICS(1) values), even while decreasing classical aromaticity based on other indices. researchgate.net While specific NICS values for this compound are not available in the cited literature, calculations on the parent 1,2,3,4-oxatriazole ring would be expected to show some degree of aromatic or non-aromatic character based on this magnetic criterion.

CompoundNICS(0) (ppm)NICS(1) (ppm)Aromatic Character
Benzene (Reference)-9.7-11.5Aromatic
1,2,3,4-OxatriazoleValueValueTo be determined
1,2,3,5-OxatriazoleValueValueTo be determined
Note: This table illustrates the type of data obtained from NICS calculations. Specific, peer-reviewed NICS values for the 1,2,3,4-oxatriazole ring are needed to complete it.

Aromatic Stabilization Energy (ASE) is an energetic criterion that quantifies the stabilization of a cyclic conjugated system compared to a hypothetical, non-aromatic reference compound. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. It evaluates the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic one.

Studies on a wide range of azoles have shown that increasing the number of nitrogen atoms can have complex effects on aromaticity. researchgate.net For instance, aza-substitution at positions 3 and 4 tends to decrease the HOMA value, indicating a reduction in classical aromaticity due to greater bond length alternation. researchgate.net This suggests that the 1,2,3,4-oxatriazole ring might possess a relatively low HOMA value compared to other azoles like pyrrole (B145914) or 1,2,3-triazole. The presence of the 5-amino group, a strong π-donor, would likely influence the bond lengths and thus the HOMA index of the ring.

CompoundHOMA IndexAromaticity Level
Benzene (Reference)1.000High
1,2,3-TriazoleValueDetermined by value
1,2,3,4-OxatriazoleValueDetermined by value
Note: This table is representative. Published HOMA values for the 1,2,3,4-oxatriazole ring are required for completion.

Ring Current Density Analysis

Ring current density analysis is a crucial computational tool for quantifying the aromaticity of cyclic molecules. Aromaticity is a key factor influencing the stability, reactivity, and magnetic properties of a compound. For this compound, which exists as a mesoionic or zwitterionic structure (1,2,3,4-oxatriazolium-5-amine), understanding its aromatic character is fundamental to explaining its stability. researchgate.netresearchgate.net The primary method for this analysis is the calculation of Nucleus-Independent Chemical Shifts (NICS). github.ionih.gov

NICS analysis involves placing a "ghost" atom (with no nucleus or electrons) at a specific point, typically the geometric center of the ring (NICS(0)) and at a certain distance above the ring plane, commonly 1.0 Å (NICS(1)). github.iomdpi.com The magnetic shielding at this point is calculated using methods like Gauge-Independent Atomic Orbital (GIAO) within a Density Functional Theory (DFT) framework. researchgate.net The negative of this shielding value gives the NICS value.

Negative NICS values indicate a diatropic ring current, which is a hallmark of aromaticity. This induced current opposes the external magnetic field.

Positive NICS values denote a paratropic ring current, which is characteristic of anti-aromaticity.

NICS values near zero suggest a non-aromatic system. unirioja.es

For a molecule like this compound, the NICS value would provide insight into the degree of electron delocalization within the five-membered oxatriazole ring. While direct NICS studies on this specific molecule are not extensively published, analysis of related heterocyclic systems like pyrazoles and triazoles demonstrates the utility of this method. rsc.orgbeilstein-journals.org In such mesoionic systems, the separation of charges can significantly influence the π-electron system and thus the ring current. Computational studies on related energetic materials often focus on electronic structure and stability, where aromaticity plays a significant role. researchgate.net The analysis would likely involve comparing the calculated NICS values for the oxatriazole ring with those of known aromatic (e.g., benzene) and anti-aromatic (e.g., cyclobutadiene) standards.

Table 1: Representative NICS(1) Values for Aromaticity Assessment
CompoundRing SystemExpected AromaticityTypical NICS(1) Value (ppm)
Benzene6-memberedAromatic-8 to -10
Cyclobutadiene4-memberedAnti-Aromatic+18 to +20
Pyrrole5-memberedAromatic-10 to -15
This compound (Hypothetical)5-memberedExpected to be influenced by mesoionic characterTo be determined

Molecular Dynamics and Reaction Pathway Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including conformational changes, diffusion, and chemical reactions. For an energetic material like this compound, MD simulations, particularly reactive molecular dynamics (ReaxFF-MD), are instrumental in predicting its decomposition pathways and kinetics under various conditions, such as high temperatures or shock loading. nih.govnih.gov

ReaxFF is a reactive force field that can model the formation and breaking of chemical bonds during a simulation, allowing for the observation of complex reaction networks. nih.gov Simulations of related energetic heterocyclic compounds, such as 3-Nitro-1,2,4-triazol-5-one (NTO) and 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO), provide a model for the likely decomposition mechanisms of this compound. nih.govrsc.org

Key simulated decomposition events for analogous compounds include:

Initial Bond Scission: The weakest bond in the molecule is often the first to break. In many nitro-containing heterocycles, this is the C-NO₂ or N-NO₂ bond. nih.govnih.gov For the oxatriazole ring, cleavage of the weak N-O or O-N bonds is a probable initial step.

Ring Opening: Following the initial bond breaking, the heterocyclic ring can open, leading to a linear intermediate.

Intermolecular Reactions: At the high densities and temperatures typical of decomposition, molecules can react with each other. A common initial step observed in simulations of amine-containing energetic materials is an intermolecular hydrogen transfer. rsc.org

Formation of Small Molecules: The ultimate products of decomposition are typically stable small molecules like N₂, H₂O, CO₂, and CO. The simulation tracks the evolution of these product populations over time. nih.govbit.edu.cn

Ab initio molecular dynamics (AIMD), where forces are calculated on-the-fly using quantum mechanics (e.g., DFT), can also be used to study reaction mechanisms with higher accuracy, albeit for shorter timescales. rsc.orguregina.ca These simulations can provide detailed information about transition states and reaction barriers. For this compound, simulations would likely explore pathways initiated by ring cleavage, leading to the release of N₂ and other small fragments. The amino group can also participate in intermolecular hydrogen bonding, which can influence the initial steps of decomposition. researchgate.net

Table 2: Common Initial Decomposition Steps in Energetic Heterocycles from MD Simulations
Reaction TypeDescriptionExample Molecule(s)Reference
Homolytic CleavageFission of a bond (e.g., C-NO₂) to form radical species.NTO, HNS nih.govnih.gov
Ring CleavageOpening of the heterocyclic ring structure.NTO nih.gov
Intermolecular H-TransferA hydrogen atom is transferred from one molecule to another, often initiating decomposition.MTO rsc.org
Nitro-Nitrite IsomerizationRearrangement of a -NO₂ group to an -ONO group, which is often a precursor to NO fission.NONA nih.gov

Computational Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals)

The intermolecular forces within the crystal lattice of an energetic material are critical determinants of its properties, including density, thermal stability, and sensitivity to shock or friction. For this compound, its zwitterionic nature and the presence of an amino group create opportunities for strong and diverse intermolecular interactions. researchgate.netresearchgate.net Computational methods are essential for characterizing and quantifying these non-covalent interactions.

Hydrogen Bonding: The primary intermolecular interaction expected for this compound is hydrogen bonding. The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen and nitrogen atoms of the oxatriazole ring can act as hydrogen bond acceptors. DFT calculations are widely used to optimize the geometry of molecular dimers or clusters and to calculate the binding energies of these interactions. rsc.orgmdpi.com Studies on related amino-azole compounds have identified extensive networks of N-H···N and N-H···O hydrogen bonds, which contribute significantly to crystal stability. researchgate.netrsc.org The presence of strong hydrogen bonding networks is often correlated with lower sensitivity in energetic materials. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): This method provides a rigorous way to analyze the electron density topology to find and characterize chemical bonds, including hydrogen bonds and other non-covalent interactions. rsc.org By locating bond critical points (BCPs) between interacting atoms, QTAIM can provide quantitative data on the strength and nature (e.g., electrostatic vs. covalent) of these interactions.

Table 3: Computational Methods for Analyzing Intermolecular Interactions
MethodInformation ProvidedTypical Application
DFT Calculations (with BSSE correction)Optimized geometries and interaction energies of molecular dimers/clusters.Quantifying the strength of hydrogen bonds.
Hirshfeld Surface AnalysisVisualizes and quantifies intermolecular contacts in a crystal structure.Identifying the relative contributions of different interaction types (e.g., H···H, N···H, O···H).
Quantum Theory of Atoms in Molecules (QTAIM)Characterizes the electron density at bond critical points to determine interaction strength and nature.Detailed analysis of hydrogen bonds and other non-covalent interactions. rsc.org
PIXEL MethodPartitions intermolecular interaction energy into Coulombic, polarization, dispersion, and repulsion components.Understanding the physical origin of the forces holding the crystal together. rsc.org

For this compound, computational studies would reveal a complex network of N-H···N and N-H···O hydrogen bonds, alongside significant van der Waals forces. The zwitterionic character enhances electrostatic interactions, further stabilizing the crystal lattice. Quantifying these interactions is key to understanding the structure-property relationships that govern its performance as an energetic material. researchgate.net

Spectroscopic Characterization Techniques for 1,2,3,4 Oxatriazol 5 Amine Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

There are no published experimental Infrared (IR) or Raman spectra specifically for 1,2,3,4-Oxatriazol-5-amine. Characterization data for related sulfur-containing heterocycles or other isomers is available but is not applicable to the target compound. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

A search for the single-crystal X-ray diffraction data of this compound did not yield any results. Therefore, information regarding its solid-state structure, including unit cell dimensions, bond lengths, bond angles, and crystal packing, is not available in the current body of scientific literature.

Comparative Chemical Physics and Reactivity of the 1,2,3,4 Oxatriazole Core in Context

Structural and Electronic Comparisons with Mesoionic 1,2,3,4-Oxatriazol-5-ones (Azasydnones) and 1,2,3,4-Oxatriazol-5-imines (Azasydnonimines)

Mesoionic compounds are neutral, five-membered heterocyclic compounds with a positive and negative charge delocalized over the ring. 1,2,3,4-Oxatriazol-5-ones, commonly known as azasydnones, and their imine counterparts, 1,2,3,4-oxatriazol-5-imines (azasydnonimines), are well-studied examples. thieme-connect.denih.govmdpi.comresearchgate.net

Structural Features:

1,2,3,4-Oxatriazol-5-amine: This compound possesses an exocyclic amino group attached to the C5 position of the oxatriazole ring. The ring itself consists of one oxygen and three nitrogen atoms.

Azasydnones (1,2,3,4-Oxatriazol-5-ones): These are mesoionic compounds where the C5 position is occupied by an exocyclic oxygen atom, formally represented as an olate. thieme-connect.de This structure results in a zwitterionic character with delocalized charges. researchgate.netresearchgate.net

Azasydnonimines (1,2,3,4-Oxatriazol-5-imines): Similar to azasydnones, these are mesoionic but with an exocyclic imine group at the C5 position. nih.govresearchgate.net This also leads to a zwitterionic nature. researchgate.net

The key structural difference lies in the exocyclic group at C5 and the resulting electronic distribution. While this compound is a neutral molecule, azasydnones and azasydnonimines are mesoionic, which significantly influences their properties. thieme-connect.denih.gov

Electronic Properties:

The electronic nature of the substituent at the C5 position dramatically affects the electronic character of the oxatriazole ring.

Azasydnones and Azasydnonimines: The mesoionic character of azasydnones and azasydnonimines leads to a significant dipole moment and a unique pattern of reactivity. researchgate.netresearchgate.net The ring is electron-rich, and the exocyclic atom carries a partial negative charge, while the ring itself bears a delocalized positive charge. researchgate.net

This compound: The amino group is a strong electron-donating group. This donation of electron density into the oxatriazole ring influences its aromaticity and reactivity.

Table 1: Comparative Structural and Electronic Features

Feature This compound Mesoionic 1,2,3,4-Oxatriazol-5-ones (Azasydnones) Mesoionic 1,2,3,4-Oxatriazol-5-imines (Azasydnonimines)
C5 Substituent Amino group (-NH₂) Exocyclic oxygen (=O) Exocyclic imine (=NR)
Overall Charge Neutral Zwitterionic (Mesoionic) researchgate.net Zwitterionic (Mesoionic) researchgate.net
Key Structural Aspect Planar heterocyclic ring with an exocyclic amine. Planar mesoionic ring with delocalized charges. thieme-connect.de Planar mesoionic ring with delocalized charges. nih.gov
Electronic Nature Influenced by the electron-donating amino group. High dipole moment due to charge separation. researchgate.net High dipole moment and zwitterionic character. researchgate.net

Structural Effects on Aromaticity and Stability within the Oxatriazole Family

Aromaticity is a key factor determining the stability and reactivity of cyclic conjugated systems. pearson.commasterorganicchemistry.comnih.gov For heterocycles, the type and position of heteroatoms significantly influence the degree of aromaticity. researchgate.net

Aromaticity and Stability: Aromatic compounds exhibit enhanced stability, planarity, and characteristic bond lengths that are intermediate between single and double bonds. xmu.edu.cn The stability of the oxatriazole ring is a balance between the stabilizing effect of aromaticity and the inherent instability of N-N and N-O bonds. researchgate.net

Influence of Substituents: The nature of the substituent at C5 plays a crucial role. The electron-donating amino group in this compound is expected to increase the electron density in the ring, potentially enhancing its aromatic character and stability compared to an unsubstituted ring. In contrast, the mesoionic nature of azasydnones and azasydnonimines also confers a degree of aromatic stabilization. researchgate.net

Computational Studies: Theoretical calculations, such as Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE), are valuable tools for quantifying the aromaticity of such heterocyclic systems. researchgate.netresearchgate.net Studies on azoles have shown that the position of nitrogen atoms significantly affects aromaticity; aza-substitution at the 2 and 5 positions tends to increase aromaticity, while substitution at the 3 and 4 positions can decrease it. researchgate.netresearchgate.net

Stability of Azasydnone and Azasydnonimine Derivatives: The thermal stability of azasydnone and azasydnonimine derivatives has been studied, and it is influenced by the nature of the substituents. researchgate.netbegellhouse.com For instance, the stability of azasydnonimines increases with the electronegativity of the substituent on the imine group. researchgate.net Despite the presence of several nitrogen-nitrogen and nitrogen-oxygen bonds, some derivatives exhibit satisfactory thermal stability. researchgate.netbegellhouse.com

The drive to achieve or maintain aromaticity can dictate the structure and reactivity of these compounds. saskoer.ca For the 1,2,3,4-oxatriazole system, the interplay between the inherent strain of the high-nitrogen ring and the stabilizing influence of aromaticity, modulated by its substituents, defines its chemical character.

Table 3: Compound Names Mentioned

Compound Name
This compound
1,2,3,4-Oxatriazol-5-ones (Azasydnones)
1,2,3,4-Oxatriazol-5-imines (Azasydnonimines)
Tetrazoles
Triazoles
1,2,3,4-oxatriazole
3-phenyl-1,2,3,4-oxatriazolium-5-anilide

Q & A

Q. What are the most reliable synthetic routes for 1,2,3,4-oxatriazol-5-amine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with nitriles or carbonyl compounds. For example, 1,2,4-triazol-5-amines are synthesized via nucleophilic substitution or oxidative cyclization under basic conditions . Optimize yields by controlling temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometry of reagents like hydroxylamine or thiols. Purification via recrystallization or column chromatography is critical to isolate pure products .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituent patterns and confirms amine proton environments (δ 5–7 ppm for NH₂).
  • IR : Stretching bands at ~3300 cm⁻¹ (N-H) and 1600–1500 cm⁻¹ (C=N/C-N) validate the heterocyclic core.
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves tautomerism (e.g., 1,2,4-triazole vs. 1,3,4-oxadiazole) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for oxatriazol-5-amine analogs?

  • Methodological Answer : Conflicting biological results (e.g., antimicrobial vs. inactive) may arise from tautomerism or substituent effects. Use DFT calculations to map electronic properties (HOMO/LUMO, charge distribution) and molecular docking to predict binding affinities to targets (e.g., enzymes or membranes). Compare with experimental IC₅₀ values from standardized assays (e.g., DPPH for antioxidants ). Validate with SAR studies by systematically varying substituents (e.g., fluorobenzyl vs. trifluoromethyl groups ).

Q. What strategies mitigate instability issues in this compound derivatives during storage or reaction?

  • Methodological Answer : Instability often stems from hygroscopicity or oxidation of the amine group. Strategies include:
  • Protection : Acetylate the NH₂ group during synthesis, then deprotect post-reaction.
  • Storage : Use desiccants (silica gel) under inert gas (N₂/Ar).
  • Stabilizers : Add antioxidants (BHT) in solution phases.
    Thermodynamic data (e.g., ΔfH°gas and sublimation enthalpies) from NIST can guide stability predictions .

Data Analysis & Experimental Design

Q. How to design experiments to evaluate the effect of substituents on the electrochemical properties of oxatriazol-5-amine derivatives?

  • Methodological Answer :
  • Cyclic Voltammetry : Measure redox potentials in non-aqueous solvents (e.g., acetonitrile) to assess electron-donating/withdrawing effects of substituents (e.g., -OCH₃ vs. -CF₃).
  • Controlled Variables : Fix core structure while varying substituents (e.g., para-substituted aryl groups).
  • Correlation Analysis : Link electrochemical data to Hammett σ constants for quantitative SAR .

Q. What statistical approaches are recommended for analyzing contradictory cytotoxicity data across cell lines?

  • Methodological Answer :
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.
  • ANOVA/MANOVA : Identify significant variability between cell lines (e.g., HeLa vs. MCF-7).
  • Meta-Analysis : Pool data from multiple studies, adjusting for assay conditions (e.g., incubation time, serum concentration) .

Structural & Mechanistic Insights

Q. How does hydrogen bonding in crystalline oxatriazol-5-amine derivatives influence their reactivity?

  • Methodological Answer : X-ray diffraction data (e.g., N—H⋯N bonds with d ≈ 2.8–3.0 Å) reveal intermolecular networks that stabilize tautomeric forms. Solubility and nucleophilic reactivity are reduced in tightly packed crystals. Compare with solution-state NMR to assess tautomer equilibria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Oxatriazol-5-amine
Reactant of Route 2
1,2,3,4-Oxatriazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.